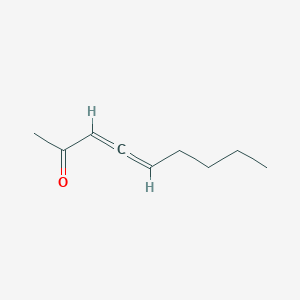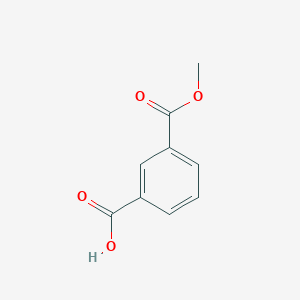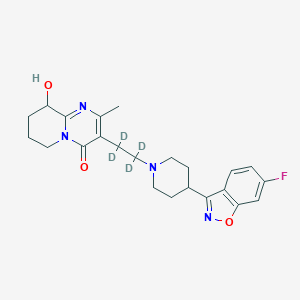
Paliperidone-d4
Vue d'ensemble
Description
Paliperidone-d4 est une forme deutérée de la paliperidone, un antipsychotique atypique principalement utilisé dans le traitement de la schizophrénie et des troubles schizoaffectifs. Les atomes de deutérium dans la this compound remplacent les atomes d'hydrogène, ce qui la rend utile comme étalon interne en spectrométrie de masse pour la quantification de la paliperidone .
Applications De Recherche Scientifique
Paliperidone-d4 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of paliperidone.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of paliperidone.
Medicine: Used in clinical research to develop new formulations and delivery methods for antipsychotic medications.
Industry: Utilized in the quality control of pharmaceutical products containing paliperidone
Mécanisme D'action
Target of Action
Paliperidone, the active metabolite of risperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug.
Mode of Action
The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.
Pharmacokinetics
Paliperidone is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . These are suggested to play a clinically irrelevant role overall . Paliperidone is excreted 59% into urine unmetabolized and 11% into feces . The pharmacokinetics of Paliperidone after intramuscular administration of its long-acting 3-month formulation palmitate ester at various doses and at different injection sites (deltoid and gluteal muscles) has been characterized .
Result of Action
The molecular and cellular effects of Paliperidone’s action are complex and involve multiple pathways. It has been suggested that the single hydroxyl group of Paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades . These differences in signaling at the cellular level could lead to differences between Paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la paliperidone-d4 implique l'incorporation d'atomes de deutérium dans la molécule de paliperidone. Cela est généralement réalisé par une série de réactions chimiques qui remplacent des atomes d'hydrogène spécifiques par du deutérium. Le processus commence souvent par la synthèse de précurseurs deutérés, suivie de leur incorporation dans la structure de la paliperidone par diverses réactions organiques telles que l'alkylation, la réduction et la cyclisation .
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour assurer une pureté et un rendement élevés. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie gazeuse (GC-MS) sont utilisées pour surveiller la synthèse et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La paliperidone-d4 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des alcools deutérés .
Applications de la recherche scientifique
La this compound est largement utilisée dans la recherche scientifique en raison de sa stabilité et de son marquage isotopique. Certaines de ses applications incluent :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la paliperidone.
Biologie : Employé dans des études pour comprendre le métabolisme et la pharmacocinétique de la paliperidone.
Médecine : Utilisé dans la recherche clinique pour développer de nouvelles formulations et méthodes d'administration des médicaments antipsychotiques.
Industrie : Utilisé dans le contrôle qualité des produits pharmaceutiques contenant de la paliperidone
Mécanisme d'action
La this compound, comme la paliperidone, exerce ses effets en antagonisant les récepteurs de la dopamine D2 et de la sérotonine 5-HT2A. Cet antagonisme double contribue à équilibrer les niveaux de neurotransmetteurs dans le cerveau, ce qui est crucial pour gérer les symptômes de la schizophrénie et des troubles schizoaffectifs. De plus, la this compound interagit avec les récepteurs alpha-adrénergiques et histaminiques, contribuant à ses effets thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Rispéridone : Le composé parent de la paliperidone, également utilisé comme antipsychotique.
Olanzapine : Un autre antipsychotique atypique avec un mécanisme d'action similaire.
Quétiapine : Utilisé pour le traitement de la schizophrénie et du trouble bipolaire.
Unicité
La paliperidone-d4 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et en fait un étalon interne idéal à des fins analytiques. Cette substitution isotopique ne modifie pas de manière significative les propriétés pharmacologiques du composé, ce qui lui permet d'être utilisé efficacement dans diverses applications de recherche .
Propriétés
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-55-4 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?
A: this compound is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like this compound helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].
Q2: How does the use of this compound contribute to the validation of the LC-MS/MS method described in the paper?
A2: The inclusion of this compound is crucial for method validation in several ways:
- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of this compound, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].
- Recovery Assessment: The similar extraction efficiencies of Paliperidone and this compound allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].
- Linearity and Range: The use of this compound contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
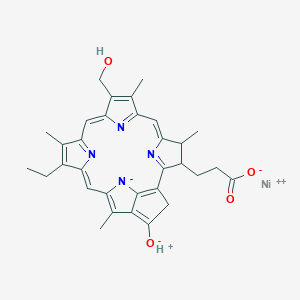
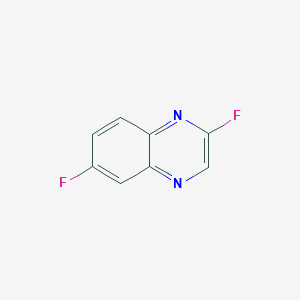
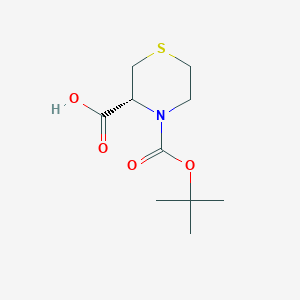


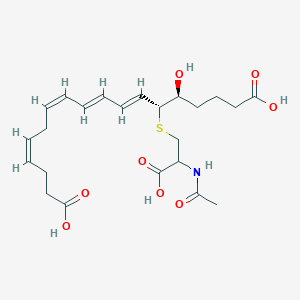
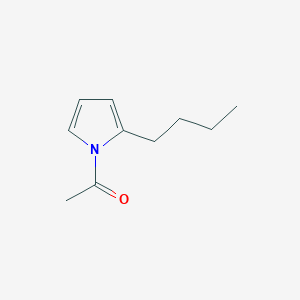


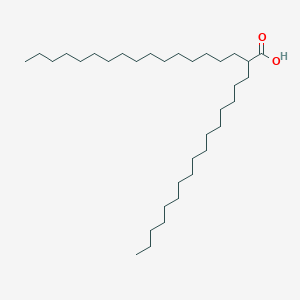
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
